molecular formula C19H14BrN3O5 B12311328 9-Bromo-10-hydroxycamptothecin

9-Bromo-10-hydroxycamptothecin

Cat. No.: B12311328
M. Wt: 444.2 g/mol
InChI Key: HDLREYPVTCMZAO-UHFFFAOYSA-N
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Description

Overview of Camptothecin (B557342) Scaffold and Therapeutic Relevance

Camptothecin is a pentacyclic quinoline (B57606) alkaloid, a natural product first isolated from the Chinese "happy tree" (Camptotheca acuminata). core.ac.ukresearchgate.net Its core structure, a unique five-ring system, is the foundation for a class of compounds that have demonstrated significant cytotoxic activity against a variety of cancer cell lines. acs.orgresearchgate.net The primary mechanism of action for camptothecins is the inhibition of DNA topoisomerase I, a crucial enzyme involved in DNA replication, transcription, recombination, and repair. core.ac.ukmdpi.comnih.gov By stabilizing the complex between topoisomerase I and DNA, camptothecins induce single-strand breaks in the DNA, ultimately leading to apoptosis, or programmed cell death. acs.orgmdpi.com

Despite its potent anti-tumor activity, the clinical use of the parent camptothecin compound has been hampered by its poor water solubility and the instability of its active lactone ring under physiological conditions. core.ac.ukacs.org This has driven extensive research into the development of semi-synthetic and synthetic analogues to overcome these limitations and enhance therapeutic efficacy. core.ac.uknih.gov

Rationale for Halogenation and Hydroxylation in Camptothecin Derivatives

To improve the pharmacological properties of camptothecin, researchers have focused on modifying its A and B rings. nih.gov The introduction of different functional groups, a process known as derivatization, aims to enhance water solubility, increase the stability of the lactone form, and improve anti-tumor activity. nih.govnih.gov

Hydroxylation , the addition of a hydroxyl (-OH) group, particularly at the 10-position of the camptothecin scaffold, has been a key strategy. The resulting compound, 10-hydroxycamptothecin (B1684218) (10-HCPT), is a crucial intermediate in the synthesis of clinically approved drugs like topotecan (B1662842) and irinotecan. ubc.canih.gov The hydroxyl group can increase the compound's interaction with the topoisomerase I-DNA complex and serve as a handle for further chemical modifications. researchgate.netnih.gov

Halogenation , the introduction of a halogen atom such as bromine, is another common modification. In the context of camptothecin derivatives, bromination can influence the electronic properties of the molecule, potentially enhancing its biological activity. nih.gov The position of the halogen is critical, as it can affect the compound's interaction with its molecular target.

Positioning of 9-Bromo-10-hydroxycamptothecin within the Camptothecin Research Landscape

This compound emerges from the strategic combination of these two key modifications. It is a derivative of 10-hydroxycamptothecin, featuring a bromine atom at the 9-position of the A-ring. ubc.ca This specific analogue is a subject of research interest as scientists explore how the interplay between the hydroxyl and bromo substituents influences its properties and potential as an anti-cancer agent.

The synthesis of this compound has been achieved through chemoenzymatic processes. For instance, one method involves the bromination of 10-hydroxycamptothecin using N-bromosuccinimide (NBS). ubc.ca This compound is considered a novel derivative with the potential for further development. google.com

Research into this compound is part of a broader effort to expand the library of camptothecin analogues. The goal is to identify compounds with improved efficacy, better solubility, and potentially different resistance profiles compared to existing drugs. The exploration of derivatives like this compound is crucial for advancing the field of cancer chemotherapy and providing new therapeutic options.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14BrN3O5

Molecular Weight

444.2 g/mol

IUPAC Name

8-bromo-19-ethyl-19-hydroxy-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,8,10,15(20)-hexaene-7,14,18-trione

InChI

InChI=1S/C19H14BrN3O5/c1-2-19(27)11-4-13-15-8(3-9-12(22-15)5-21-16(24)14(9)20)6-23(13)17(25)10(11)7-28-18(19)26/h3-5,27H,2,6-7H2,1H3,(H,21,24)

InChI Key

HDLREYPVTCMZAO-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C(=O)NC=C5N=C4C3=C2)Br)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 9 Bromo 10 Hydroxycamptothecin

Strategies for Direct Bromination and Hydroxylation of Camptothecin (B557342) Core

The introduction of bromo and hydroxyl groups onto the camptothecin scaffold is a critical step in the synthesis of 9-Bromo-10-hydroxycamptothecin. Researchers have explored both chemical and enzymatic methods to achieve this transformation with high regioselectivity.

Regioselective Synthesis Approaches at C-9 and C-10 Positions

The precise placement of substituents at the C-9 and C-10 positions of the camptothecin A-ring is crucial for the compound's activity. onua.edu.ua Various synthetic strategies have been developed to achieve this. One common approach involves the electrophilic substitution of the aromatic A-ring. For instance, direct bromination of 10-hydroxycamptothecin (B1684218) can be achieved using brominating agents like N-bromosuccinimide (NBS). ubc.ca

Another strategy involves a multi-step process where a precursor with the desired substitution pattern is synthesized first, followed by the construction of the pentacyclic camptothecin core. For example, starting with a substituted ortho-aminobenzaldehyde and a tricyclic ketone synthon, various A-ring substituted camptothecins can be prepared. google.comgoogle.com This method allows for the introduction of a variety of substituents, including bromo and hydroxyl groups, at specific positions. google.com The reaction of a tricyclic ketone with an appropriately substituted ortho-amino aromatic aldehyde or ketone is a key step in this approach. google.comgoogle.com

The development of methods for the regioselective synthesis of substituted 9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition under microwave conditions has also been reported, highlighting advancements in controlling regioselectivity in related cyclic systems. jksus.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis has emerged as a powerful and "greener" alternative for the production of camptothecin derivatives. nih.gov This approach utilizes enzymes to catalyze specific reactions, often with high regioselectivity and under mild conditions. ubc.cajustia.com

Specifically, cytochrome P450 monooxygenases from the plant Camptotheca acuminata have been identified and utilized to catalyze the regio-specific hydroxylation of camptothecin at the C-10 and C-11 positions. ubc.canih.gov This enzymatic hydroxylation yields 10-hydroxycamptothecin, a key precursor for this compound. ubc.cajustia.com Following the enzymatic hydroxylation, a chemical step, such as bromination with N-bromosuccinimide (NBS) in a solvent like DMSO, can be employed to introduce the bromine atom at the C-9 position, yielding the final product. ubc.ca This sequential combination of enzymatic and chemical catalysis allows for the efficient and selective synthesis of this compound. ubc.cajustia.com

Development of Precursor Compounds for this compound Synthesis

The synthesis of this compound often relies on the availability of key precursor compounds. A crucial intermediate is 10-hydroxycamptothecin. ubc.cajustia.com The synthesis of 10-hydroxycamptothecin itself can be achieved through various routes, including the oxidation of a hydrogenation product of camptothecin. google.com One method involves the treatment of B-ring hydrogenated camptothecin with lead tetraacetate in trifluoroacetic acid. nih.gov

Another important precursor strategy involves the use of ortho-quinonemethide (o-QM) precursors. For instance, topotecan (B1662842) hydrochloride has been utilized as an o-QM precursor in the synthesis of novel 10-hydroxycamptothecin derivatives. nih.govbiocrick.com This approach allows for the introduction of various substituents at the 9-position through reactions with different nucleophiles. nih.govbiocrick.com

The synthesis of camptothecin analogs with modified A-ring structures often involves the reaction of a tricyclic ketone with suitably substituted ortho-aminobenzaldehydes. google.comgoogle.com For the synthesis of 10-hydroxycamptothecin, 5-methoxy-2-aminobenzaldehyde can be reacted with a tricyclic ketone, followed by demethylation to yield the desired hydroxyl group. google.com

Novel Synthetic Routes and Process Optimization for Enhanced Yield and Purity

Efforts to improve the synthesis of camptothecin and its derivatives have focused on developing novel, more efficient routes and optimizing existing processes to increase yield and purity. A key area of advancement is the development of convergent total syntheses. google.com

One patented process describes a novel route for preparing 10-hydroxycamptothecin via a hydrogenation product of camptothecin, which is touted as being carried out under relatively mild conditions and in a shortened synthetic pathway. google.com Another innovative approach involves the use of a novel N-silylated camptothecin intermediate, which can be converted to 10-hydroxycamptothecin. google.com

Process optimization also extends to the individual reaction steps. For example, the alkylation reaction to introduce substituents can be carried out at low temperatures, ranging from room temperature down to -78°C, to improve selectivity. google.com Furthermore, one-pot procedures have been developed for certain transformations, such as the conversion of the 10-hydroxy group to a 10-urethane group. google.com

The use of modern synthetic techniques, such as microwave-assisted synthesis, has also been explored to accelerate reactions like the Diels-Alder cycloaddition for creating related anthracene (B1667546) derivatives. jksus.org

Design and Synthesis of Advanced this compound Analogues

The core structure of this compound serves as a scaffold for the design and synthesis of advanced analogues with potentially improved properties. onua.edu.ua Structural modifications are often focused on the A-ring and E-ring to explore structure-activity relationships. onua.edu.uaacs.org

Structural Modifications at the A-ring and E-ring for Research Purposes

Modifications to the A-ring of camptothecin analogues are generally well-tolerated and can enhance potency. onua.edu.ua A variety of substituents have been introduced at positions 9, 10, and 11, including nitro, amino, chloro, hydroxyl, and methoxyl groups. nih.gov For instance, a series of amino acid-conjugates of 9-nitro-10-hydroxycamptothecin have been synthesized. sioc-journal.cn The synthesis of 9-(alkylthiomethyl)-10-hydroxycamptothecins has been achieved via the reaction of topotecan hydrochloride with various thiols. nih.govbiocrick.com

The E-ring, while generally considered more sensitive to modification, has also been a target for derivatization. onua.edu.ua However, significant alterations to the C, D, and E rings can negatively impact the molecule's ability to inhibit its target. onua.edu.ua Despite this, some modifications, such as the synthesis of pyrano-fused camptothecin derivatives through the reaction of topotecan hydrochloride with alkyl vinyl ethers, have been explored. nih.govbiocrick.com

The following table provides a summary of some synthesized analogues with modifications at the A-ring.

Parent Compound Modification Resulting Analogue Reference(s)
10-hydroxycamptothecinBromination at C-9This compound ubc.ca
10-hydroxycamptothecinNitration at C-99-Nitro-10-hydroxycamptothecin sioc-journal.cn
10-hydroxycamptothecinAlkylthiomethylation at C-99-(Alkylthiomethyl)-10-hydroxycamptothecins nih.govbiocrick.com
9-Nitro-10-hydroxycamptothecinConjugation with amino acids at C-10Amino acid-conjugates of 9-nitro-10-hydroxycamptothecin sioc-journal.cn

Prodrug Strategies and Conjugate Synthesis for Preclinical Evaluation

The development of prodrugs—pharmacologically inactive compounds that are converted into their active form within the body—is a critical strategy to overcome the inherent limitations of potent anticancer agents like the camptothecin analogues. ijpsjournal.commdpi.com For derivatives of 10-hydroxycamptothecin (HCPT), including this compound, the primary challenges are poor water solubility and the instability of the active lactone ring at physiological pH. semanticscholar.orgnih.gov Prodrug strategies aim to enhance physicochemical properties, improve pharmacokinetic profiles, and enable targeted drug delivery, thereby increasing therapeutic efficacy while minimizing systemic toxicity. ijpsjournal.comscienceopen.com

A prevalent and successful approach involves chemical modification at the 10-hydroxyl group of the camptothecin A-ring. semanticscholar.org This site allows for the attachment of various promoieties through linkages that can be designed to cleave under specific physiological conditions. The goal is to create a stable, soluble, and inactive transport form of the drug that selectively releases the potent cytotoxic agent at the tumor site. frontiersin.org This concept has been clinically validated with irinotecan, a water-soluble prodrug that is enzymatically converted by carboxylesterases to the more active metabolite SN-38 (7-ethyl-10-hydroxycamptothecin). ijpsjournal.comnih.gov Similar strategies, including conjugation with polymers and enzyme-cleavable moieties, are extensively explored in preclinical studies for other HCPT derivatives. science.gov

PEGylation and Polymer Conjugation Approaches

Conjugating therapeutic agents to water-soluble polymers is a well-established method to improve their pharmacological properties. semanticscholar.orgnih.gov Polyethylene (B3416737) glycol (PEG), a biocompatible and non-toxic polymer, is widely used in this approach, a process known as PEGylation. mdpi.comresearchgate.net The covalent attachment of PEG to a drug molecule increases its hydrodynamic size, which can prolong its circulation half-life by reducing renal filtration and shielding it from metabolic enzymes. researchgate.net Polymer-drug conjugates (PDCs) can also take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting, where the larger size allows the conjugate to accumulate preferentially in the leaky vasculature of solid tumors. semanticscholar.orgnih.gov

In the context of HCPT analogues, the 10-hydroxyl group is a primary site for PEG conjugation. semanticscholar.orgmdpi.com To achieve this, researchers often employ linker molecules to connect the polymer chain to the drug. In one notable study, a series of novel HCPT-PEG conjugates were synthesized using the amino acid valine as a spacer. semanticscholar.orgmdpi.com The conjugates were created with different lengths of PEG and various linkage types (ester, ether, or carbamate) to study the impact on stability and drug release. mdpi.com

The in vitro stability of these conjugates was evaluated at 37°C in a pH 7.4 phosphate (B84403) buffer, simulating physiological conditions. semanticscholar.org The rate at which the active HCPT was released varied depending on the conjugate's structure, particularly the length of the PEG chain and the nature of the chemical linker. semanticscholar.org For instance, conjugates with shorter PEG chains and carbamate (B1207046) linkages demonstrated a more controlled release of HCPT. semanticscholar.org

Table 1: Stability of 10-Hydroxycamptothecin-PEG Conjugates in pH 7.4 Buffer

This table summarizes the in vitro stability of various PEG conjugates of 10-hydroxycamptothecin (HCPT), showing the time taken for 50% of the conjugate to be hydrolyzed (t1/2) and release the active drug. The data is based on research where valine was used as a linker between PEG and HCPT.

Compound IDPEG Chain Length (Da)Linker TypeHalf-life (t1/2) in hoursReference
4a550Carbamate45.8 semanticscholar.org
4b750Carbamate31.7 semanticscholar.org
4c1000Carbamate27.9 semanticscholar.org
4d2000Carbamate24.3 semanticscholar.org
4e5000Carbamate19.5 semanticscholar.org
52000Carbonate1.5 semanticscholar.org
62000EtherStable semanticscholar.org
Enzyme-Activated Prodrug Systems

Enzyme-activated prodrug therapy is a sophisticated strategy that leverages the unique biochemical environment of tumors. frontiersin.orgnih.gov This approach involves designing prodrugs that remain inactive systemically but are converted to their cytotoxic form by enzymes that are overexpressed in or near tumor tissue. ijpsjournal.comijnrd.org This targeted activation enhances the drug's therapeutic index by concentrating its activity at the desired site and reducing off-target toxicity. frontiersin.org

For camptothecin derivatives, a prominent enzyme-activated strategy involves the synthesis of glucuronide prodrugs. nih.govgoogle.com Many tumors exhibit elevated levels of the enzyme β-glucuronidase, particularly in necrotic regions. google.compsu.edu A glucuronide prodrug is synthesized by attaching a glucuronic acid moiety to the parent drug, typically at the 10-hydroxyl position. nih.gov This conjugation renders the drug highly water-soluble and cell-impermeable, thus keeping it inactive. nih.govgoogle.com When the prodrug reaches the tumor microenvironment, β-glucuronidase cleaves the glucuronide group, releasing the active, lipophilic drug to exert its cytotoxic effect. nih.govfrontiersin.org

To facilitate this release, a self-immolative linker is often placed between the drug and the glucuronic acid. nih.gov In a study designing a prodrug for 10-hydroxycamptothecin, a benzyl (B1604629) ether-linked glucuronide derivative was synthesized. nih.govgoogle.com The enzymatic cleavage of the glucuronide by β-glucuronidase initiates a spontaneous 1,6-elimination reaction in the linker, which then liberates the active 10-hydroxycamptothecin. nih.gov This strategy led to a remarkable improvement in the compound's aqueous solubility.

Table 2: Solubility Improvement of a 10-Hydroxycamptothecin (HCPT) Glucuronide Prodrug

This table illustrates the significant increase in water solubility achieved by converting HCPT into an enzyme-activatable glucuronide prodrug. The data is from a study by Leu et al., where glucuronic acid was used as the water-solubilizing promoiety.

CompoundDescriptionWater Solubility (µg/mL)Fold IncreaseReference
10-Hydroxycamptothecin (HCPT)Parent Drug~1.0- nih.gov
HCPT-glucuronide (Compound 53)Enzyme-activated Prodrug80.080x nih.gov

Molecular and Cellular Mechanisms of Action of 9 Bromo 10 Hydroxycamptothecin

Topoisomerase I Inhibition and DNA Cleavable Complex Stabilization

The principal molecular target of 9-Bromo-10-hydroxycamptothecin and other camptothecin (B557342) analogues is DNA topoisomerase I (Top1), a critical nuclear enzyme. nih.gov Top1 alleviates torsional stress in DNA during replication, transcription, and recombination by inducing transient single-strand breaks. nih.govnih.gov The process involves the formation of a temporary covalent intermediate, known as the Top1-DNA cleavable complex, where the enzyme is linked to the 3'-end of the broken DNA strand. nih.gov

This compound exerts its cytotoxic effect by trapping this intermediate. nih.govnih.gov The drug molecule intercalates into the enzyme-mediated DNA nick, physically preventing the Top1-catalyzed re-ligation of the DNA strand. nih.gov This action transforms the transient enzyme-DNA complex into a stable, drug-induced ternary complex (Top1-DNA-drug). The accumulation of these stabilized cleavable complexes is the initial and critical lesion that triggers subsequent cellular damage. nih.govnih.gov When the cellular replication machinery collides with these complexes, the transient single-strand breaks are converted into permanent and highly cytotoxic double-strand breaks, initiating downstream cell death pathways. nih.gov

The stability of the ternary complex is governed by specific molecular interactions between the drug, the enzyme, and the DNA. While crystal structures specific to this compound are not widely available, inferences can be drawn from the well-studied interactions of camptothecin and its other derivatives. The planar pentacyclic ring structure of the camptothecin backbone stacks against the DNA base pairs at the cleavage site.

The E-ring lactone is an indispensable structural feature for the biological activity of all camptothecin derivatives, including this compound. researchgate.netnih.gov This five-membered ring is crucial for properly orienting the molecule within the Top1-DNA cleavage site and participating in the interactions that stabilize the complex.

However, the lactone ring is chemically labile and subject to a reversible, pH-dependent hydrolysis. At physiological pH (around 7.4), an equilibrium exists between the closed, active lactone form and an open, inactive carboxylate form. researchgate.net The carboxylate form has a significantly reduced affinity for the Top1-DNA complex and is considered inactive. Therefore, maintaining the integrity of the lactone ring is a critical determinant of the compound's ability to inhibit Topoisomerase I and exert its cytotoxic effects. researchgate.netnih.gov

Cell Cycle Perturbation and Apoptosis Induction Pathways

The DNA damage induced by this compound triggers robust cellular surveillance mechanisms, leading to disruptions in the normal progression of the cell cycle and the initiation of programmed cell death, or apoptosis.

The formation of double-strand breaks during the S-phase (DNA replication) activates DNA damage response (DDR) pathways. Key sensor proteins, such as Ataxia Telangiectasia Mutated (ATM) kinase, are recruited to the sites of damage. nih.gov ATM activation initiates a signaling cascade, leading to the phosphorylation and activation of downstream checkpoint kinases, notably Chk2. nih.gov

Activated Chk2 targets the Cdc25C phosphatase, a critical regulator of entry into mitosis. Phosphorylation of Cdc25C leads to its inactivation and sequestration in the cytoplasm. nih.gov Inactive Cdc25C can no longer dephosphorylate and activate the Cyclin B1/CDK1 complex, which is the master regulator of the G2/M transition. The net result is the failure to enter mitosis and a sustained arrest of the cell cycle in the G2/M phase. nih.govmdpi.com This arrest provides the cell with an opportunity to repair the DNA damage; however, if the damage is too extensive, it serves as a prelude to apoptosis.

Key Proteins in G2/M ArrestFunctionConsequence of Drug Action
Topoisomerase I Relieves DNA torsional stressTrapped in a cleavable complex
ATM Kinase Senses DNA double-strand breaksActivated
Chk2 Kinase Checkpoint kinase, downstream of ATMActivated by phosphorylation
Cdc25C Phosphatase Activates CDK1 for mitotic entryInhibited via phosphorylation
Cyclin B1/CDK1 Master regulator of G2/M transitionRemains inactive, causing G2 arrest

When DNA damage is deemed irreparable, the cell is directed towards apoptosis. The pathway initiated by camptothecin derivatives is typically the intrinsic, or mitochondrial, pathway. This process involves the activation of a family of cysteine proteases known as caspases, which execute the cell death program. nih.gov

The sustained G2/M arrest and DNA damage signaling lead to changes in the mitochondrial membrane, including the release of cytochrome c into the cytoplasm. nih.gov In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex called the apoptosome. nih.gov The apoptosome recruits and activates an initiator caspase, Caspase-9. nih.gov Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7. nih.govnih.gov These effector caspases are responsible for the systematic dismantling of the cell by cleaving numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Exploration of Alternative or Dual Molecular Targets

A notable example is found in the structurally related compound SN-38 (7-Ethyl-10-hydroxycamptothecin). Recent studies have identified SN-38 as an inhibitor of Bromodomain-containing protein 4 (BRD4). nih.gov BRD4 is an epigenetic reader protein that plays a crucial role in regulating the transcription of key oncogenes, such as c-Myc. By inhibiting BRD4, SN-38 can suppress the expression of genes involved in cell growth and proliferation. nih.gov

Given the structural similarity between SN-38 and this compound (both possessing the 10-hydroxy group), it is plausible that this compound could also exhibit inhibitory activity against BRD4 or other members of the bromodomain and extra-terminal domain (BET) family of proteins. Such a dual-targeting capability—inhibiting both DNA topology and epigenetic transcription—could represent a powerful therapeutic strategy, although further specific investigation is required to confirm this secondary mechanism for this compound.

Bromodomain-Containing Protein (BRD4) Inhibition

While direct enzymatic assays on this compound are not extensively detailed in available research, significant insights can be drawn from its structural analogue, 7-Ethyl-10-hydroxycamptothecin (SN-38). SN-38, the active metabolite of the widely used anticancer drug Irinotecan, has been identified as a potent and reversible inhibitor of BRD4. nih.gov BRD4 is a key epigenetic reader protein that recognizes acetylated lysine (B10760008) residues on histones and plays a crucial role in regulating the transcription of genes involved in cell growth and proliferation, such as the c-Myc oncogene. nih.gov

Research has characterized SN-38 as an effective inhibitor of both tandem bromodomains of BRD4, BD1 and BD2. nih.gov This inhibition is a critical finding, as it suggests that the 10-hydroxycamptothecin (B1684218) scaffold, from which this compound is derived, is capable of this epigenetic modulatory activity. The inhibition of BRD4 by compounds of this class can lead to the downregulation of key oncogenes, providing a mechanism of action that is distinct from, yet complementary to, its effects on DNA topology. nih.gov

Inhibitory Activity of SN-38 (a 10-hydroxycamptothecin analogue) Against BRD4 Bromodomains nih.gov
Target BromodomainIC₅₀ (nM)Inhibition Type
BRD4 (BD1)660.2Reversible
BRD4 (BD2)547.7Reversible

Potential for Multi-Targeted Inhibitory Effects

The discovery of BRD4 inhibition by a close analogue of this compound points toward a potential dual-action mechanism. nih.gov As a member of the camptothecin family, its primary and undisputed target is DNA topoisomerase I. mdpi.combiochempeg.com By also potentially targeting BRD4, this compound could simultaneously disrupt two distinct and critical cellular processes: DNA replication/repair and oncogenic gene transcription.

This multi-targeted approach is of significant therapeutic interest. The combination of topoisomerase I inhibitors with BRD4 inhibitors has been shown to produce synergistic anticancer effects. nih.gov A single molecule capable of inhibiting both targets could offer a more potent and efficient therapeutic strategy. The dual mechanism involves inducing DNA damage through topoisomerase I poisoning while simultaneously suppressing the expression of proteins involved in cell survival and proliferation via BRD4 inhibition. This two-pronged attack could potentially overcome mechanisms of resistance that might arise from targeting a single pathway.

Biochemical Effects on DNA Synthesis and Repair Processes

The foundational biochemical effect of this compound, like all camptothecins, is its potent inhibition of DNA topoisomerase I. mdpi.combiochempeg.com This nuclear enzyme is essential for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. biochempeg.com Camptothecin derivatives exert their cytotoxic effects by binding to the covalent complex formed between topoisomerase I and DNA, preventing the enzyme from resealing the break. biochempeg.comresearchgate.net

This stabilization of the "cleavable complex" has profound consequences during the S-phase of the cell cycle. When an advancing replication fork collides with this stabilized complex, the transient single-strand break is converted into a permanent and highly cytotoxic double-strand break. nih.govnih.gov This leads to an abrupt arrest of DNA synthesis and the activation of the cell's DNA damage response and repair pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. researchgate.net This mechanism of inducing DNA damage specifically in replicating cells is a hallmark of the camptothecin class of anticancer agents.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of 9 Bromo 10 Hydroxycamptothecin

Pharmacodynamic Markers and Correlates of Efficacy in Preclinical Systems

No information could be found regarding specific pharmacodynamic markers or their correlation with the efficacy of 9-Bromo-10-hydroxycamptothecin in preclinical systems.

Influence of Formulation and Delivery Systems on Pharmacokinetic Profiles

Research on the influence of various formulations and delivery systems on the pharmacokinetic profile of this compound has not been published.

Structure Activity Relationship Sar Studies and Analog Design for 9 Bromo 10 Hydroxycamptothecin

Impact of Substituents at C-9, C-10, and C-7 Positions on Biological Activity

The biological activity of camptothecin (B557342) (CPT) analogues is highly sensitive to substitutions on the A and B rings, specifically at the C-7, C-9, and C-10 positions. onua.edu.ua These positions are generally tolerant of modification and can be altered to enhance potency and improve pharmacological properties. onua.edu.ua

C-9 Position: The introduction of a halogen, such as bromine, at the C-9 position is a key modification. Studies on related compounds, like 9-nitrocamptothecin (rubitecan) and 9-aminocamptothecin (B1664879), have demonstrated that this position is critical for activity. nih.gov For instance, 9-aminocamptothecin has shown significant antitumor properties. nih.gov Esterification of 9-nitrocamptothecin has been explored, with results indicating that the nature of the alkyl ester chain significantly influences anti-proliferative activity. nih.gov This suggests that the electronic and steric properties of the C-9 substituent are pivotal.

C-7 Position: The C-7 position is particularly amenable to modification for enhancing biological activity. nih.gov Increasing the alkyl chain length of substituents at the C-7 position in various 10-substituted CPTs has been shown to enhance potency. duke.edu This enhancement is directly correlated with the persistence of the topoisomerase I-induced DNA cleavage complexes. duke.edu For example, introducing small alkyl groups at C-7 can promote liposolubility and antitumor activity. nih.gov The introduction of a cyano group at C-7 has also yielded compounds with high in vitro cytotoxicity, in some cases surpassing that of the reference drug topotecan (B1662842). nih.gov

The synergistic effect of substituents at these three positions is crucial. For example, the combination of a 7-butyl group with a 10,11-methylenedioxy modification resulted in a compound with a mean IC50 of 2 nM, demonstrating the potential for dramatic increases in potency through multi-site substitution. duke.edu

Table 1: Impact of C-7 Substituents on Cytotoxic Activity of Camptothecin Analogs Data illustrates general trends observed in SAR studies.

Base Compound C-7 Substituent Effect on Potency Reference
10-hydroxy-CPT Increasing alkyl chain length Enhanced potency duke.edu
10-methoxy-CPT Increasing alkyl chain length Enhanced potency duke.edu
Camptothecin -CN (Cyano) High cytotoxicity nih.gov
10-allyloxy-CPT -CH₂CH₃ (Ethyl) Significant in vitro activity nih.gov

Planarity and Conformational Requirements for Optimized Molecular Interactions

The planar geometry of the pentacyclic ring system of camptothecin is a critical factor for its topoisomerase I inhibitory activity. wikiwand.comnih.gov This planarity allows the molecule to intercalate into the DNA base pairs at the site of cleavage, stabilizing the covalent complex formed between topoisomerase I and DNA. wikiwand.com This stabilization prevents the re-ligation of the cleaved DNA strand, ultimately leading to cell death in replicating cells. nih.goviiarjournals.org

The D-ring of the CPT molecule interacts with the +1 cytosine on the non-cleaved DNA strand, forming a hydrogen bond that further stabilizes the complex. wikiwand.com Any significant deviation from this planar conformation can disrupt these crucial interactions, leading to a loss of biological activity. nih.gov The rigid structure ensures the correct spatial orientation of the key functional groups required for binding, such as the E-ring lactone and the A-ring substituents, within the enzyme-DNA pocket. onua.edu.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comacs.org For camptothecin analogues, QSAR studies have been instrumental in optimizing the design of new derivatives with enhanced potency. mdpi.comnih.gov

These models utilize molecular descriptors that quantify various physicochemical properties, such as:

Steric properties: The size and shape of substituents.

Electronic properties: Partial atomic charges and dipole moments.

Hydrophobic properties: Lipophilicity, often represented by LogP. acs.org

In the context of CPT derivatives, QSAR analyses have indicated that the size of the substituents at the C-7 position plays a significant role in their activity. mdpi.com Models have also identified key interatomic distances, such as those between the hydroxyl hydrogen of the E-ring and the lactone carbonyl, as being correlated with antitumor activity. acs.orgresearchgate.net By applying statistical methods like stepwise linear regression, partial least-squares regression (PLS), and genetic function approximation (GFA), researchers can build predictive models. acs.orgnih.gov These models help in forecasting the activity of novel, unsynthesized compounds, thereby guiding the synthetic focus toward candidates with the highest potential efficacy and streamlining the drug discovery process. mdpi.com

Analogues with Modified Ring Systems and Their Mechanistic Implications

Modifications to the core ring system of camptothecin, particularly the A-ring and the E-ring, have been explored to improve stability and activity.

A-Ring Modification: Hexacyclic analogues have been synthesized by adding a 1,4-oxazine ring to the A-ring of 10-hydroxycamptothecin (B1684218) and SN-38. nih.gov Several of these new compounds demonstrated cytotoxic potency greater than that of topotecan and comparable to CPT itself. nih.gov The potency of these hexacyclic analogues showed a good correlation with their ability to inhibit Topoisomerase I. nih.gov Furthermore, these modifications resulted in a much higher stability of the active lactone form in human plasma compared to CPT. nih.gov

E-Ring (Lactone) Modification: The α-hydroxy lactone E-ring is essential for the biological activity of camptothecins. nih.gov Its hydrolysis at physiological pH leads to an inactive carboxylate form. researchgate.net Therefore, modifications aimed at stabilizing this ring are of great interest. Studies have shown that the carbonyl oxygen, the ring lactone oxygen, and the 20-hydroxy group are all critical for enzyme inhibition. nih.gov Derivatives such as the corresponding lactol, lactam, and thiolactone failed to stabilize the topoisomerase I-DNA complex, confirming the necessity of the intact lactone ring for the standard mechanism of action. nih.gov These findings reinforce the hypothesis that antitumor activity is directly related to the inhibition of topoisomerase I, which is dependent on the integrity of the E-ring. nih.gov

Advanced Drug Delivery Systems Research for 9 Bromo 10 Hydroxycamptothecin

Nanoparticle-Based Delivery Platforms

A thorough search for research on nanoparticle-based delivery platforms specifically designed for or tested with 9-Bromo-10-hydroxycamptothecin yielded no results. The scientific literature does not currently contain studies detailing the formulation, characterization, or efficacy of this compound loaded into nanoparticle systems.

Polymeric Nanoparticles and Micelles

There is no available research data or published literature on the encapsulation of this compound within polymeric nanoparticles or micelles. Investigations into the drug loading capacity, release kinetics, stability, and in vitro or in vivo performance of such formulations for this specific compound have not been reported.

Layered Double Hydroxide (LDH) Nanocarriers

No studies were found that describe the intercalation or adsorption of this compound onto Layered Double Hydroxide (LDH) nanocarriers. The potential of LDH systems to improve the stability or control the release of this particular camptothecin (B557342) derivative remains an uninvestigated area.

Conjugation Strategies for Enhanced Targeted Delivery and Efficacy

The scientific literature lacks information regarding conjugation strategies for this compound. There are no published reports on the covalent or non-covalent attachment of this compound to targeting moieties such as antibodies, peptides, or other ligands to enhance its delivery to specific cells or tissues.

Strategies for Improving Bioavailability and Stability in Preclinical Contexts

Preclinical data on strategies to improve the bioavailability and stability of this compound are not available. While formulation into advanced delivery systems is a common strategy for parent camptothecin compounds, no such studies, including pharmacokinetic profiles or stability assessments in biological fluids for this compound formulations, have been published.

Stimuli-Responsive Drug Release Systems

There is no evidence in the current body of scientific research of this compound being incorporated into stimuli-responsive drug release systems. Research on formulations designed to release the compound in response to specific triggers, such as pH, temperature, enzymes, or redox potential, has not been conducted or reported.

Preclinical Efficacy and Mechanistic Investigations of 9 Bromo 10 Hydroxycamptothecin

In Vitro Efficacy Studies in Various Cancer Cell Lines

Detailed in vitro efficacy studies focusing specifically on 9-Bromo-10-hydroxycamptothecin are not readily found in the reviewed literature. Research on related compounds, however, provides a framework for how such a derivative might be evaluated.

Inhibition of Cell Proliferation and Viability

While specific data for this compound is unavailable, studies on other 10-hydroxycamptothecin (B1684218) (HCPT) derivatives have demonstrated potent inhibition of cell proliferation across various cancer cell lines. For instance, novel HCPT analogs have been synthesized and evaluated for their ability to suppress the growth of leukemia cells. Similarly, other research has focused on synthesizing new derivatives and testing their cytotoxic effects on cell lines such as K562 (chronic myelogenous leukemia), HT-29 (colorectal adenocarcinoma), HepG2 (hepatocellular carcinoma), and S180 (sarcoma). These studies typically utilize assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability and determine the concentration of the compound required to inhibit cell growth by 50% (IC50).

Comparative Efficacy with Other Camptothecin (B557342) Derivatives

Comparative studies are crucial in drug development to benchmark the potency of new analogs against existing compounds. Although no direct comparisons involving this compound were identified, the broader literature contains numerous examples of such analyses for other derivatives. For example, the anticancer activity of newly synthesized 10-hydroxycamptothecin derivatives is often compared to that of the parent compound, 10-hydroxycamptothecin, or clinically used drugs like topotecan (B1662842) and irinotecan (or its active metabolite, SN-38). These comparisons help to establish the structure-activity relationship and identify modifications that lead to improved therapeutic potential.

In Vivo Efficacy Studies in Animal Xenograft Models (Mechanistic Insights)

Specific in vivo studies using animal xenograft models to evaluate the tumor growth inhibition and to investigate the mechanistic aspects of this compound have not been reported in the available literature. However, the methodologies for such studies are well-established for the camptothecin class of compounds.

Tumor Growth Inhibition and Regression

Animal xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for assessing the in vivo antitumor activity of novel compounds. For other 10-hydroxycamptothecin analogs, studies have demonstrated significant suppression of tumor growth. For example, some new HCPT analogs, despite showing lower potency in vitro, exhibited greater efficacy in animal models of leukemia compared to the parent compound. In studies involving solid tumors, derivatives of 10-hydroxycamptothecin have been shown to inhibit the growth of sarcoma ascites models. The evaluation of 9-dimethylaminomethyl-10-hydroxycamptothecin (topotecan) in xenografts of various solid tumors, including colon adenocarcinoma and rhabdomyosarcoma, provides a clear example of how such in vivo efficacy is determined, often by measuring tumor volume over time in treated versus control animals.

Computational and Biophysical Characterization of 9 Bromo 10 Hydroxycamptothecin

Molecular Docking and Dynamics Simulations for Target Binding

Computational modeling, including molecular docking and dynamics simulations, is crucial for predicting and analyzing the binding affinity and interaction mechanisms of a ligand with its biological target.

Ligand-Protein Interaction Analysis with Topoisomerase I

Detailed molecular docking and dynamics simulation studies specifically characterizing the interaction between 9-Bromo-10-hydroxycamptothecin and the DNA-Topoisomerase I complex are not extensively available in peer-reviewed literature. Such analyses would be necessary to elucidate the precise binding mode and the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that the 9-bromo and 10-hydroxyl substitutions contribute to the stability of the ternary cleavage complex.

Interaction with Novel Epigenetic Targets (e.g., BRD4)

There are currently no specific molecular docking or simulation studies in published literature that detail the binding of this compound to epigenetic targets such as the bromodomain-containing protein 4 (BRD4). Investigating the potential interaction with the acetyl-lysine binding pocket of BRD4 would be a novel area of research for this particular camptothecin (B557342) analog.

Spectroscopic and Biophysical Techniques for Molecular Characterization

The definitive structure and identity of this compound have been confirmed through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The compound has been successfully synthesized and characterized. ubc.cagoogle.com

Proton NMR (¹H-NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within the molecule. The spectral data for this compound confirms the specific placement of the bromo- and hydroxyl- groups on the A-ring of the camptothecin scaffold. justia.com The key chemical shifts are detailed in the table below.

Proton SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OH11.18s (singlet)N/A
H-78.74s (singlet)N/A
Aromatic H8.08d (doublet)9.0
Aromatic H7.63d (doublet)9.0
H-147.29s (singlet)N/A
-CH₂- (Ring E)5.42s (singlet)N/A
-CH₂- (Ring D)5.30s (singlet)N/A
-CH₂- (Ethyl group)1.86m (multiplet)N/A
-CH₃ (Ethyl group)0.88m (multiplet)N/A

Table 1. ¹H-NMR Spectroscopic Data for this compound (600 MHz, DMSO-d6). justia.com

Additionally, Carbon-13 NMR (¹³C-NMR) and 1D-TOCSY NMR spectra have been used to further confirm the molecular structure of the compound following its synthesis. ubc.cajustia.com

Future Research Directions and Translational Perspectives for 9 Bromo 10 Hydroxycamptothecin

Elucidation of Broader Biological Activities Beyond Topoisomerase I Inhibition

While the primary mechanism of action for the camptothecin (B557342) class of compounds is the inhibition of DNA topoisomerase I (Top1), a comprehensive understanding of 9-Bromo-10-hydroxycamptothecin requires investigation into potential secondary or off-target effects that could contribute to its efficacy or inform its development. nih.govnih.gov The interaction of camptothecins with the Top1-DNA complex triggers a cascade of cellular responses, including DNA damage repair pathways, which are themselves complex biological activities worthy of detailed study for this specific analogue. nih.gov

Future research should focus on:

Screening for Off-Target Kinase and Epigenetic Interactions: A crucial area of investigation is the potential for this compound to interact with other cellular targets. For instance, the structurally related compound 7-Ethyl-10-hydroxycamptothecin (SN-38), the active metabolite of Irinotecan, has been identified as a potent inhibitor of Bromodomain-containing protein 4 (BRD4). nih.gov BRD4 is an epigenetic reader protein involved in regulating the expression of key oncogenes. nih.gov This dual inhibition of both Top1 and an epigenetic regulator represents a significant finding. nih.gov It is plausible that this compound could possess similar or novel inhibitory activity against members of the bromodomain and extra-terminal domain (BET) family or other epigenetic modifiers. A systematic screening against a panel of kinases and epigenetic targets is warranted.

Impact on DNA Damage Response (DDR) Pathways: The formation of Top1-DNA cleavage complexes by camptothecins elicits a robust DNA damage response. nih.gov Two notable repair mechanisms involve the ubiquitin/26S proteasome pathway, leading to the degradation of Top1, and the conjugation of Small Ubiquitin-like Modifier (SUMO) to Top1. nih.gov Investigating how the specific chemical structure of this compound—particularly the electron-withdrawing bromine atom—modulates the activation and efficiency of these and other DDR pathways (e.g., those involving ATM, ATR, and PARP) could reveal unique therapeutic vulnerabilities.

Rational Design of Next-Generation Analogues with Improved Specificity

The clinical utility of first-generation camptothecins has been hampered by issues such as poor water solubility, instability of the active lactone ring, and toxicity. acs.orgnih.gov Rational drug design efforts for this compound analogues should aim to overcome these limitations while enhancing tumor specificity.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification at key positions of the this compound scaffold is essential. SAR studies on related compounds, such as 9-nitrocamptothecin esters, have demonstrated that the anti-proliferative activity is dependent on the length and shape of the side chain. amegroups.cnnih.gov Similar studies focusing on the C-9 and C-10 positions of this compound could yield derivatives with improved pharmacological profiles.

Prodrug Development: Converting this compound into a prodrug could enhance its stability and allow for tumor-specific activation. Esterification at the C-20 hydroxyl group is a common strategy that has been shown to create effective prodrugs for other camptothecin analogues. amegroups.cnnih.gov These prodrugs can be designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment.

Polymer Conjugation: To address poor water solubility, conjugation with biocompatible polymers like polyethylene (B3416737) glycol (PEG) is a promising approach. mdpi.com Novel conjugates have been designed by linking PEG to the 10-hydroxyl group of 10-hydroxycamptothecin (B1684218), resulting in improved water solubility and potent antitumor activity. mdpi.com This strategy is directly applicable to this compound and could improve its pharmacokinetic properties.

Design StrategyObjectiveRationale
Prodrug Formulation Enhance stability; Tumor-specific drug releaseEsterification at key positions can create inactive forms that are enzymatically cleaved to the active drug within the tumor.
Polymer Conjugation (e.g., PEGylation) Improve water solubility; Prolong circulation timeAttaching polymers like PEG to the 10-hydroxyl group can overcome the inherent hydrophobicity of the camptothecin core. mdpi.com
SAR-Guided Modification Optimize potency and specificitySystematic chemical modifications based on structure-activity relationships can identify derivatives with higher affinity for Top1 or novel beneficial off-target effects. amegroups.cnnih.gov

Integration with Advanced Therapeutic Modalities

The efficacy of this compound could be significantly amplified by integrating it with other advanced therapeutic platforms.

Nanoparticle-Based Drug Delivery: Encapsulating this compound into nanocarriers, such as liposomes or biodegradable polymers like PLGA, offers a powerful method to overcome its solubility and stability issues. nih.govnih.gov Nano-delivery systems can protect the drug’s active lactone ring from hydrolysis in circulation and can be designed for targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands. nih.gov Furthermore, these systems allow for the co-delivery of this compound with other therapeutic agents to achieve synergistic effects. nih.gov

Combination with Photodynamic Therapy (PDT): PDT is a modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. mdpi.com The presence of a heavy atom, such as bromine, in a molecule can enhance the generation of singlet oxygen, a key ROS in PDT. nih.gov This "heavy-atom effect" suggests that this compound could potentially serve a dual role as both a Top1 inhibitor and a photosensitizer. nih.gov Future studies should explore its photosensitizing properties and its potential for use in combination with light-based therapies to induce localized tumor destruction.

Synergistic Combination Therapies: The DNA damage induced by Top1 inhibitors provides a strong rationale for combining them with other agents, particularly those that target DNA repair pathways (e.g., PARP inhibitors). nih.gov Rational combinations can be designed based on a deep understanding of the cellular response to Top1-mediated DNA damage. nih.gov

Addressing Research Gaps and Challenges in Preclinical Development

For this compound to progress towards clinical application, several significant preclinical challenges must be addressed.

Physicochemical Limitations: Like its parent compounds, this compound is expected to suffer from poor water solubility and instability of its lactone ring at physiological pH. acs.orgnih.gov Overcoming these are the most immediate hurdles. The development of stable, soluble formulations or prodrugs is a prerequisite for reliable in vivo testing. researchgate.net

Mechanisms of Drug Resistance: Cancer cells can develop resistance to camptothecins through various mechanisms, including the downregulation of Top1 expression or mutations in the TOP1 gene that prevent drug binding. nih.gov A critical research gap is to determine if this compound can overcome known resistance mechanisms. For example, some analogues have been developed to evade efflux by P-glycoprotein, a common resistance pump. researchgate.net

Translational Hurdles: A significant challenge in cancer drug development is the gap between promising results in preclinical models and efficacy in human trials. nih.gov This is particularly true for nanomedicines, where inefficient accumulation and penetration in human tumors can limit their effectiveness. nih.gov Therefore, rigorous testing in clinically relevant preclinical models, such as patient-derived xenografts (PDXs), is essential to better predict the clinical potential of this compound formulations. Furthermore, establishing the optimal administration schedule (e.g., protracted low-dose vs. intermittent high-dose) will be critical, as the activity of camptothecins is known to be schedule-dependent. nih.gov

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